molecular formula C18H17NO3S B2760659 (E)-N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(furan-2-yl)acrylamide CAS No. 2035000-69-0

(E)-N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(furan-2-yl)acrylamide

Cat. No.: B2760659
CAS No.: 2035000-69-0
M. Wt: 327.4
InChI Key: ARFVJACHDXBOTF-CMDGGOBGSA-N
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Description

(E)-N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(furan-2-yl)acrylamide is a complex organic compound that features a benzo[b]thiophene moiety, a furan ring, and an acrylamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(furan-2-yl)acrylamide typically involves multi-step organic reactions. One common approach is the cyclization of 2-alkynyl thioanisoles catalyzed by gold(I)–IPr hydroxide, which is applicable to a wide range of substrates with diverse electronic and steric properties . The reaction conditions often include the use of acid additives and their conjugate bases to ensure catalyst turnover.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis to an industrial level.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(furan-2-yl)acrylamide can undergo various types of chemical reactions, including:

    Oxidation: The benzo[b]thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The acrylamide group can be reduced to form corresponding amines.

    Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require Lewis acids like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[b]thiophene moiety can yield sulfoxides or sulfones, while reduction of the acrylamide group can produce amines.

Scientific Research Applications

(E)-N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(furan-2-yl)acrylamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(furan-2-yl)acrylamide involves its interaction with specific molecular targets and pathways. The benzo[b]thiophene and furan moieties can interact with various enzymes and receptors, potentially modulating their activity. The acrylamide group may form covalent bonds with nucleophilic sites in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Benzo[b]thiophene derivatives: These compounds share the benzo[b]thiophene core and exhibit similar electronic and biological properties.

    Furan derivatives: Compounds containing the furan ring often have comparable reactivity and applications.

    Acrylamide derivatives: These compounds have similar functional groups and can undergo analogous chemical reactions.

Uniqueness

(E)-N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(furan-2-yl)acrylamide is unique due to the combination of its structural features, which confer distinct electronic, chemical, and biological properties

Properties

IUPAC Name

(E)-N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3S/c1-18(21,16-11-13-5-2-3-7-15(13)23-16)12-19-17(20)9-8-14-6-4-10-22-14/h2-11,21H,12H2,1H3,(H,19,20)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARFVJACHDXBOTF-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C=CC1=CC=CO1)(C2=CC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CNC(=O)/C=C/C1=CC=CO1)(C2=CC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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